ATM Inhibitor-3
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Overview
Description
ATM Inhibitor-3 is a potent and selective inhibitor of the ataxia-telangiectasia mutated (ATM) protein, a serine/threonine kinase involved in the DNA damage response. ATM plays a crucial role in sensing and repairing DNA double-strand breaks, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ATM Inhibitor-3 involves multiple steps, including the formation of key intermediates and final coupling reactions. Specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. general methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and purification systems. The process is optimized for yield and purity, ensuring that the final product meets stringent quality standards for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
ATM Inhibitor-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
ATM Inhibitor-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA damage and repair mechanisms.
Biology: Investigated for its role in cellular responses to DNA damage.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in combination with other DNA-damaging agents.
Industry: Utilized in the development of new drugs and therapeutic strategies.
Mechanism of Action
ATM Inhibitor-3 exerts its effects by inhibiting the ATM protein, which is involved in the DNA damage response. The inhibition of ATM leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis. This mechanism makes this compound a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
AZD0156: Another potent and selective ATM inhibitor with similar applications in cancer therapy.
M3541 and M4076: Highly potent and selective ATM inhibitors from a new chemical class.
Uniqueness
ATM Inhibitor-3 is unique in its specific molecular structure and selectivity for the ATM protein. Its ability to potentiate the effects of other DNA-damaging agents and enhance cancer immunotherapy makes it a valuable tool in cancer research and treatment .
Biological Activity
ATM (Ataxia Telangiectasia Mutated) kinase is a crucial component of the cellular response to DNA damage, particularly in the context of double-strand breaks (DSBs). ATM inhibitors, including ATM Inhibitor-3, have garnered significant interest in cancer research due to their potential to enhance the efficacy of radiotherapy and other DNA-damaging agents. This article delves into the biological activity of this compound, exploring its mechanisms, effects on cancer cells, and implications for therapeutic strategies.
ATM kinase plays a pivotal role in phosphorylating substrates that are critical for DNA repair, cell cycle checkpoint activation, and apoptosis. The inhibition of ATM leads to a disruption in these processes, which can sensitize cancer cells to treatment. This compound specifically targets the kinase activity of ATM, leading to:
- Inhibition of DNA Repair : By blocking ATM activity, the inhibitor prevents the repair of DSBs, making cancer cells more susceptible to treatments that induce such damage.
- Altered Metabolic Pathways : Research indicates that ATM inhibition can drive metabolic adaptations in cancer cells, promoting nutrient uptake through mechanisms like macropinocytosis .
Biological Activity and Efficacy
Recent studies have demonstrated the biological activity of this compound through various experimental setups. Notable findings include:
- Cell Viability and Growth : In vitro studies using cancer cell lines have shown that this compound significantly reduces cell viability when combined with ionizing radiation or chemotherapeutic agents. For instance, a study reported enhanced antitumor activity when used alongside PARP inhibitors .
- Phosphorylation Profiles : The inhibition of ATM leads to decreased phosphorylation of key substrates involved in DNA damage response pathways. This was evidenced by reduced levels of phosphorylated Chk2 and p53 following treatment with this compound .
- Xenograft Models : Preclinical models have demonstrated that oral administration of ATM inhibitors results in tumor regression in xenograft models when combined with radiotherapy. The complete regression observed in some cases underscores the potential for clinical application .
Data Table: Summary of Biological Activities
Case Study 1: Synergistic Effects with PARP Inhibitors
A study investigating the combination of this compound with PARP inhibitors found that this combination significantly enhanced cytotoxicity in BRCA-deficient cancer cells. The underlying mechanism was attributed to impaired DSB repair capabilities due to simultaneous targeting of both DNA repair pathways.
Case Study 2: Impact on Tumor Microenvironment
Research has indicated that ATM inhibition alters the tumor microenvironment by affecting nutrient availability. Specifically, tumors treated with ATM inhibitors exhibited reduced levels of branched-chain amino acids (BCAAs), suggesting a metabolic shift that could be exploited for therapeutic gain .
Properties
Molecular Formula |
C25H29FN6O3 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-[2-fluoro-4-[1-(2-methoxyethyl)-3-methyl-2-oxoimidazo[4,5-c]quinolin-8-yl]phenyl]urea |
InChI |
InChI=1S/C25H29FN6O3/c1-30(2)10-9-27-24(33)29-21-8-6-17(14-19(21)26)16-5-7-20-18(13-16)23-22(15-28-20)31(3)25(34)32(23)11-12-35-4/h5-8,13-15H,9-12H2,1-4H3,(H2,27,29,33) |
InChI Key |
LDAMATOMTKLLAD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)CCOC)C4=CC(=C(C=C4)NC(=O)NCCN(C)C)F |
Origin of Product |
United States |
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